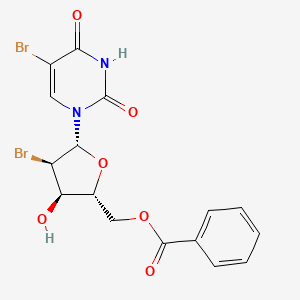
5'-O-Benzoyl-2',5-dibromo-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine: is a synthetic nucleoside analog. It is structurally related to thymidine, a natural nucleoside found in DNA. This compound is characterized by the presence of benzoyl and dibromo groups, which confer unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine typically involves multiple steps. One common method includes the bromination of 2’-deoxyuridine followed by benzoylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like carbon tetrachloride (CCl4). The benzoylation step can be carried out using benzoyl chloride in the presence of a base like pyridine .
Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield 2’,5-dibromo-2’-deoxyuridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve organic solvents and may require heating.
Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative.
Hydrolysis: The major product is 2’,5-dibromo-2’-deoxyuridine.
Aplicaciones Científicas De Investigación
Chemistry: 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine is used as a precursor in the synthesis of other nucleoside analogs.
Biology: In biological research, this compound can be used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help track cell proliferation and investigate the effects of DNA modifications .
Medicine: The bromine atoms and benzoyl group may enhance its ability to interfere with viral replication or cancer cell proliferation .
Mecanismo De Acción
The mechanism of action of 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and repair processes, leading to cell cycle arrest or apoptosis. The bromine atoms and benzoyl group may enhance its binding affinity to DNA polymerases and other enzymes involved in DNA metabolism .
Comparación Con Compuestos Similares
5-Bromo-2’-deoxyuridine: A thymidine analog used to study DNA synthesis and cell proliferation.
5-Iodo-2’-deoxyuridine: An antiviral agent active against Herpes simplex and Varicella zoster viruses.
5-Vinyl-2’-deoxyuridine: Exhibits high activity against Herpes simplex virus.
Uniqueness: 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine is unique due to the presence of both benzoyl and dibromo groups. These modifications enhance its chemical stability and potentially increase its biological activity compared to other nucleoside analogs .
Propiedades
Número CAS |
202002-13-9 |
|---|---|
Fórmula molecular |
C16H14Br2N2O6 |
Peso molecular |
490.1 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-4-bromo-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H14Br2N2O6/c17-9-6-20(16(24)19-13(9)22)14-11(18)12(21)10(26-14)7-25-15(23)8-4-2-1-3-5-8/h1-6,10-12,14,21H,7H2,(H,19,22,24)/t10-,11-,12-,14-/m1/s1 |
Clave InChI |
LMIWARFCLUPCMT-HKUMRIAESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)Br)Br)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


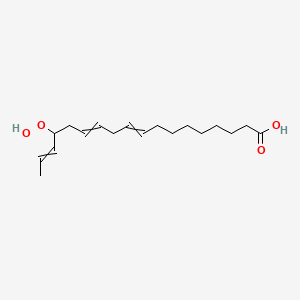
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

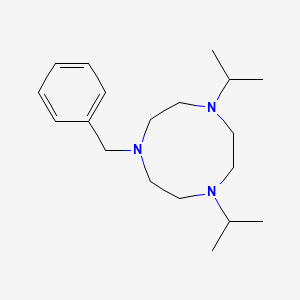
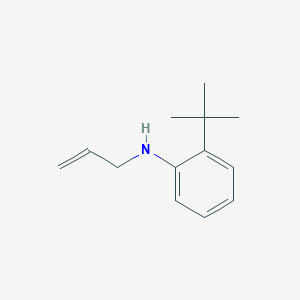
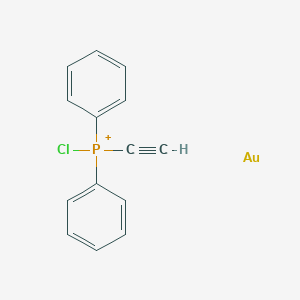
![4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol](/img/structure/B12562942.png)
![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
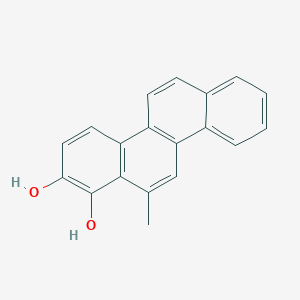
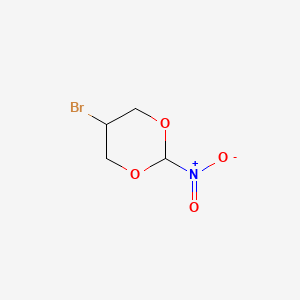
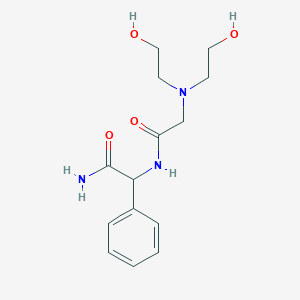
![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
